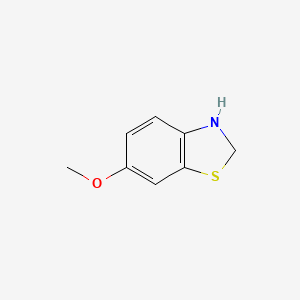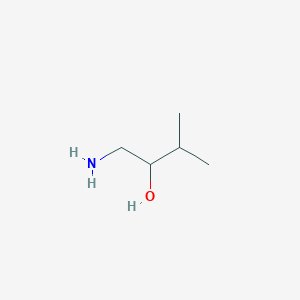
N-Benzyl 3-boronobenzenesulfonamide
説明
N-Benzyl 3-boronobenzenesulfonamide is a compound that can be inferred to have a benzene ring substituted with a sulfonamide group and a benzyl group attached to a boron atom. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, structure, and biological activity of related benzenesulfonamide derivatives, which can be used to infer potential properties and reactivity of the compound .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves the reaction of benzenesulfonyl chloride with various amines or the modification of existing sulfonamide compounds. For example, the synthesis of N-(3-Methoxybenzoyl)benzenesulfonamide was achieved by reacting benzenesulfonamide with 3-methoxybenzoic acid in the presence of phosphorous oxychloride . Similarly, this compound could be synthesized by a suitable reaction involving a boron-containing reagent and a benzyl-substituted benzenesulfonamide.
Molecular Structure Analysis
The molecular structure and conformation of benzenesulfonamide derivatives are crucial for their biological activity. Gas electron diffraction and quantum chemical calculations have been used to study the structure and conformational properties of benzenesulfonamide, revealing the presence of two stable conformers . X-ray diffraction studies provide detailed insights into the crystal structure, as seen in the case of N-(3-Methoxybenzoyl)benzenesulfonamide . These techniques could similarly be applied to determine the molecular structure of this compound.
Chemical Reactions Analysis
Benzenesulfonamide derivatives can undergo various chemical reactions, including intramolecular arylation , which could be relevant for the modification of this compound. The presence of the boron atom could introduce unique reactivity, potentially allowing for reactions with organometallic reagents or the formation of boronate complexes.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For instance, the introduction of flexible triazole moieties into benzenesulfonamide compounds has been shown to significantly affect their inhibitory activity against carbonic anhydrase . The presence of a boron atom in this compound would likely impact its physical properties and reactivity, potentially enhancing its utility in medicinal chemistry or materials science.
科学的研究の応用
Catalysis and Synthesis
A study by Shi et al. (2009) introduced an environmentally benign method for the direct coupling of sulfonamides and alcohols using a nanostructured catalyst. This method, including the use of compounds similar to N-Benzyl 3-boronobenzenesulfonamide, showed significant efficiency in the synthesis of sulfonamide derivatives, often with high yield. The magnetic property of the catalyst system allowed for easy isolation of the product and efficient recycling of the catalyst, highlighting its potential in green chemistry applications (Shi et al., 2009).
Biological Screening
Aziz‐ur‐Rehman et al. (2014) synthesized and evaluated the biological potential of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide. These compounds exhibited moderate to good activities against Gram-negative and Gram-positive bacteria and showed promise as enzyme inhibitors for lipoxygenase and chymotrypsin enzymes (Aziz‐ur‐Rehman et al., 2014).
Material Science
Liu et al. (2000) described novel methods for constructing disubstituted and spiro benzothiazines, utilizing N-Boc-o-toluenesulfonamide for reactions with various ketones. This study demonstrated the potential of such compounds in the synthesis of complex heterocycles, which could have implications in material science (Liu et al., 2000).
Pharmaceutical Research
Yamada et al. (2016) developed N-(4-phenoxyphenyl)benzenesulfonamide derivatives as a novel class of nonsteroidal progesterone receptor antagonists. The study highlighted the use of benzenesulfonanilide skeletons as novel scaffolds for PR antagonists, potentially offering new avenues for the treatment of diseases influenced by progesterone receptors (Yamada et al., 2016).
作用機序
Mode of Action
It is known that boron-containing compounds often participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the boron atom in the compound forms a bond with a palladium catalyst, which then facilitates the formation of a new carbon-carbon bond .
Biochemical Pathways
It is known that boron-containing compounds are often used in sm cross-coupling reactions, which are widely used in organic synthesis . The downstream effects of these reactions depend on the specific reactants and conditions used.
Action Environment
It is known that the success of sm cross-coupling reactions, which boron-containing compounds often participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
生化学分析
Biochemical Properties
N-Benzyl 3-boronobenzenesulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins. The nature of these interactions often involves the formation of covalent bonds between the boron atom in this compound and the active site residues of the enzymes .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in apoptosis, leading to changes in cell survival and death .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound exerts its effects by binding to specific enzymes and proteins, leading to their inhibition or activation. For instance, this compound can inhibit proteases by forming a covalent bond with the active site serine residue, thereby preventing substrate binding and catalysis. This inhibition can result in downstream effects on cellular processes and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to the compound has been observed to cause changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes. For example, high doses of this compound have been associated with toxic effects, including liver and kidney damage in animal models. It is important to determine the appropriate dosage to avoid adverse effects while achieving the desired biochemical outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that may have different biological activities. The effects of this compound on metabolic flux and metabolite levels are important considerations in understanding its overall impact on cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm and nucleus. Its distribution within tissues can also affect its overall efficacy and toxicity .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action .
特性
IUPAC Name |
[3-(benzylsulfamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BNO4S/c16-14(17)12-7-4-8-13(9-12)20(18,19)15-10-11-5-2-1-3-6-11/h1-9,15-17H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVLQZPFDWDKFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)NCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626373 | |
| Record name | [3-(Benzylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
690662-91-0 | |
| Record name | [3-(Benzylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![Benzo[d]oxazole-5-carbaldehyde](/img/structure/B1291999.png)
